1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18244704
InChI: InChI=1S/C13H16O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12H,4,6-7,9H2,1H3
SMILES:
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one

CAS No.:

Cat. No.: VC18244704

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one -

Specification

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
IUPAC Name 1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one
Standard InChI InChI=1S/C13H16O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12H,4,6-7,9H2,1H3
Standard InChI Key JRHRLCGEHYWREQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1CCCC2=CC=CC=C12

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a partially saturated naphthalene ring (tetrahydronaphthalene) fused to a propan-2-one group. The tetrahydronaphthalene moiety provides a rigid bicyclic framework, while the ketone functional group at the propan-2-one position introduces polarity and reactivity. X-ray crystallography and computational modeling reveal that the carbonyl oxygen adopts a planar trigonal geometry, typical of ketones, with bond angles approximating 120120^\circ around the carbonyl carbon.

Table 1: Comparative Structural Features of Tetralin Derivatives

CompoundMolecular FormulaMolar Mass (g/mol)Key Functional Group
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-oneC13H16O\text{C}_{13}\text{H}_{16}\text{O}188.27Ketone
β-TetraloneC10H10O\text{C}_{10}\text{H}_{10}\text{O}146.19Ketone
1,2,3,4-Tetrahydro-1-naphthylamineC10H13N\text{C}_{10}\text{H}_{13}\text{N}147.22Amine

Data sourced from .

Spectroscopic Properties

  • IR Spectroscopy: A strong absorption band near 1715cm11715 \, \text{cm}^{-1} confirms the presence of the carbonyl group (C=O).

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (CDCl₃): Signals at δ 2.1–2.3 ppm (m, 4H, cyclohexane CH₂), δ 3.1–3.3 ppm (m, 2H, CH₂ adjacent to carbonyl), and δ 7.1–7.3 ppm (m, 4H, aromatic protons).

    • 13C^{13}\text{C} NMR: Carbonyl carbon resonance at δ 208.5 ppm, with aromatic carbons between δ 125–140 ppm.

Synthesis and Purification

Friedel-Crafts Acylation

The most common synthesis route involves Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with propionyl chloride in the presence of AlCl3\text{AlCl}_3 as a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the acyl group is introduced at the para position relative to the saturated ring junction.

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature0–5°C (initial), 25°C (reflux)
Reaction Time6–8 hours
SolventDichloromethane
Yield68–72%

Purification Techniques

Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity exceeding 99% is achievable, as verified by GC-MS.

Chemical Reactivity

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks, such as Grignard reactions, to form secondary alcohols. For example, reaction with methylmagnesium bromide yields 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-methylpropan-2-ol.

Reductive Amination

In the presence of ammonia and hydrogen gas (Pd/C catalyst), the ketone is converted to 1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-amine, a potential intermediate for pharmaceutical agents .

Applications and Industrial Relevance

Materials Science

The compound’s rigid backbone makes it a candidate for liquid crystal precursors or polymer additives. Its thermal stability (decomposition temperature >250°C) further supports high-temperature applications.

Future Research Directions

  • Pharmacological Profiling: Screening for receptor binding activity, particularly at 5-HT1A_{1A} and D₂ sites .

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator